N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide: is a complex organic compound that belongs to the class of pyrroles This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, and two phenyl groups attached to a pyrrole ring, along with a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method involves the condensation of benzyl cyanide with benzaldehyde derivatives in the presence of a base to form the pyrrole ring. This is followed by the introduction of the cyano group and the attachment of the methylbenzamide moiety through amide bond formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of the reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It is used in bioassays to study its effects on various biological systems.
Medicine: Explored for its potential therapeutic applications. Researchers study its interactions with biological targets to develop new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific functionalities.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the phenyl rings play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its mode of action and potential therapeutic benefits.
Comparison with Similar Compounds
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-1-naphthamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methylbenzenecarboxamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-thiophenecarboxamide
Comparison: Compared to its similar compounds, N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide is unique due to the presence of the methylbenzamide moiety, which may influence its chemical reactivity and biological activity. The variations in the substituents on the pyrrole ring and the benzyl group can lead to differences in their physical properties, such as solubility and melting point, as well as their interactions with biological targets.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O/c1-23-13-11-12-20-27(23)32(36)34-31-28(21-33)29(25-16-7-3-8-17-25)30(26-18-9-4-10-19-26)35(31)22-24-14-5-2-6-15-24/h2-20H,22H2,1H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBRMIDNJUJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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